![molecular formula C10H20F2N2O2 B15298144 tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate](/img/structure/B15298144.png)
tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and two fluorine atoms attached to a pentane backbone. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that contains the desired amino and difluoropentan groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate can undergo various chemical reactions including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a suitable base.
Major Products Formed:
- Oxidation products include nitroso and nitro derivatives.
- Reduction products include primary amines.
- Substitution products depend on the nucleophile used and can include various substituted carbamates .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of peptides and other biologically active compounds .
Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to act as a probe in biochemical assays .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a valuable compound in drug discovery .
Industry: In the chemical industry, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the amino and difluoropentan groups allows it to form hydrogen bonds and other interactions with the active sites of enzymes, thereby modulating their activity. The carbamate group can also undergo hydrolysis to release the active amine, which can further interact with biological targets .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties but lacking the difluoropentan moiety.
tert-Butyl N-[(1R,2S)-2-amino-5-(dimethylamino)carbonyl]cyclohexyl]carbamate: A structurally related compound with a cyclohexyl backbone instead of a pentane backbone.
Uniqueness: tert-Butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate is unique due to the presence of the difluoropentan group, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C10H20F2N2O2 |
|---|---|
Molecular Weight |
238.27 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate |
InChI |
InChI=1S/C10H20F2N2O2/c1-10(2,3)16-9(15)14-7(6-13)4-5-8(11)12/h7-8H,4-6,13H2,1-3H3,(H,14,15)/t7-/m0/s1 |
InChI Key |
OAQPLTFQPYNSRA-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(F)F)CN |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


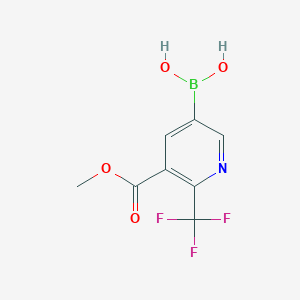
![Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15298064.png)
![Methyl 3-{[ethyl(methyl)amino]methyl}benzoate](/img/structure/B15298070.png)
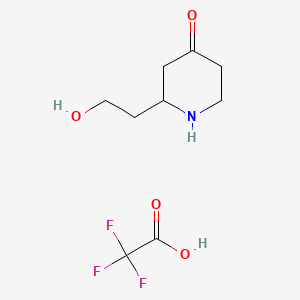
![3-amino-N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]oxane-4-carboxamide dihydrochloride](/img/structure/B15298079.png)
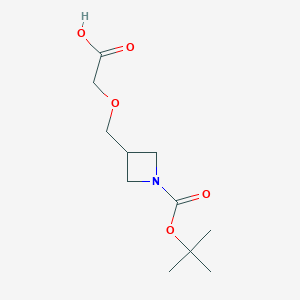
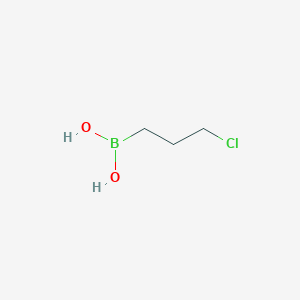


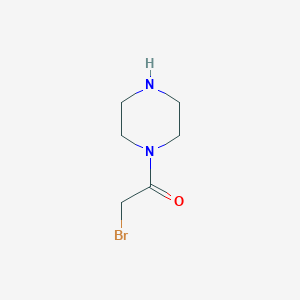
![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B15298140.png)
![2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15298149.png)
![1-methyl-3-(trifluoromethyl)-N-[(1S)-1-{3-[2-(trifluoromethyl)pyridin-4-yl]-1,2,4-oxadiazol-5-yl}ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B15298157.png)
![tert-butyl N-{3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamate](/img/structure/B15298163.png)
